molecular formula C5H2BrClO2 B2643166 5-Bromo-4-chloropyran-2-one CAS No. 2470437-01-3

5-Bromo-4-chloropyran-2-one

Cat. No.: B2643166
CAS No.: 2470437-01-3
M. Wt: 209.42
InChI Key: XZQZODZXRVACCI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyran-2-one is a halogenated heterocyclic compound featuring a pyran-2-one (γ-pyrone) core substituted with bromine at position 5 and chlorine at position 3. The pyran-2-one scaffold is a six-membered lactone ring with one oxygen atom, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

5-bromo-4-chloropyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2/c6-3-2-9-5(8)1-4(3)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQZODZXRVACCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=COC1=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyran-2-one typically involves the bromination and chlorination of pyrone derivatives. One common method is the bromination of 4-chloropyran-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyran-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrones with different functional groups.

    Oxidation: Formation of pyrone oxides or other oxidized derivatives.

    Reduction: Formation of dehalogenated pyrones or partially reduced intermediates.

Scientific Research Applications

5-Bromo-4-chloropyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyran-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Pyran-2-one Br (C5), Cl (C4) C₅H₃BrClO₂ 209.44 Lactone, halogen
5-Bromo-2-chloropyrimidin-4-amine Pyrimidine Br (C5), Cl (C2), NH₂ (C4) C₄H₃BrClN₃ 208.44 Amine, halogen
5-Bromo-4-chloropyridin-2-amine Pyridine Br (C5), Cl (C4), NH₂ (C2) C₅H₄BrClN₂ 223.46 Amine, halogen
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Pyridin-2-one Br (C5), tetrahydro-pyran substituent C₁₀H₁₂BrNO₂ 258.11 Lactam, ether

Key Observations :

  • Ring Type : Pyran-2-one’s lactone group introduces strong dipole moments, enhancing polarity compared to pyrimidines or pyridines, which contain nitrogen atoms influencing basicity and hydrogen-bonding capacity.
  • Substituent Effects : Bromine and chlorine in para/meta positions (relative to the lactone oxygen) may direct electrophilic substitution differently than in pyrimidines, where amine groups dominate reactivity .

Physicochemical Properties

Property This compound (Inferred) 5-Bromo-2-chloropyrimidin-4-amine 5-Bromo-4-chloropyridin-2-amine
Melting Point Not reported 460–461 K Not reported
Solubility Moderate in polar solvents (e.g., DMF) Soluble in ethyl acetate Likely soluble in DMSO
Hydrogen Bonding Acceptors (O atom) Donors (NH₂) and acceptors (N, Cl) Donors (NH₂) and acceptors (N, Cl)

Key Differences :

  • Pyran-2-one lacks hydrogen-bond donors, reducing its ability to form supramolecular networks compared to pyrimidines with amine groups, which exhibit dimerization via N–H···N bonds .
  • The lactone oxygen in pyran-2-one may enhance solubility in polar aprotic solvents relative to pyridines.

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